molecular formula C10H8BrNO2 B13878625 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one

5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one

Cat. No.: B13878625
M. Wt: 254.08 g/mol
InChI Key: LAMKOIUEPLOQJR-UHFFFAOYSA-N
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Description

5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of organic compounds known as isoindolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a bromoacetyl group at the 5-position of the isoindoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one typically involves the bromination of an acetyl-substituted isoindoline precursor. One common method involves the reaction of 2,3-dihydroisoindol-1-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide and to prevent side reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar compounds to 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one include:

The uniqueness of this compound lies in its isoindoline core structure, which imparts distinct chemical reactivity and biological properties compared to other bromoacetyl-substituted compounds.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-(2-bromoacetyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H8BrNO2/c11-4-9(13)6-1-2-8-7(3-6)5-12-10(8)14/h1-3H,4-5H2,(H,12,14)

InChI Key

LAMKOIUEPLOQJR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)N1

Origin of Product

United States

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